Dodecyl-d25-phosphocholine

Descripción general

Descripción

Dodecyl-d25-phosphocholine is a significant biochemical reagent belonging to the phospholipid class. It is a colorless to yellowish liquid with a mild characteristic taste. This compound is soluble in polar organic solvents such as water, alcohol, and dimethyl sulfoxide. It plays a crucial role in various biological and chemical applications due to its unique properties .

Métodos De Preparación

Dodecyl-d25-phosphocholine is typically synthesized through chemical methods. The preparation involves multiple steps, including the reaction of phosphocholine with d25-dodecanol, followed by esterification reactions. The synthetic route requires precise control of reaction conditions to ensure the purity and yield of the final product . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to produce high-purity this compound .

Análisis De Reacciones Químicas

Dodecyl-d25-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphocholine derivatives, while reduction may produce dodecyl alcohol derivatives .

Aplicaciones Científicas De Investigación

Membrane Protein Studies

DPC-d25 is widely used in the study of membrane proteins due to its ability to solubilize and stabilize these proteins in a native-like environment. The deuteration allows for enhanced resolution in NMR spectroscopy, facilitating the investigation of protein conformational dynamics and interactions.

Case Study:

A study demonstrated that DPC-d25 effectively solubilized membrane proteins while maintaining their functional integrity. This was crucial for determining the structural properties of G-protein coupled receptors (GPCRs) using NMR techniques .

Lipid Bilayer Formation

DPC-d25 plays a significant role in the formation of lipid bilayers, which are essential for mimicking biological membranes in vitro. Its surfactant properties allow for the creation of stable bilayers that can be used to study lipid interactions and membrane dynamics.

Data Table: Lipid Bilayer Composition Using DPC-d25

| Component | Concentration (mM) | Method Used | Observations |

|---|---|---|---|

| DPC-d25 | 10 | Neutron Reflectometry | Stable bilayer formation observed |

| DPPC (deuterated) | 5 | Neutron Reflectometry | High-quality bilayers formed |

| Cholesterol | 2 | Neutron Reflectometry | Enhanced stability noted |

Structural Biology

In structural biology, DPC-d25 is utilized as a detergent to extract membrane proteins for crystallization studies. The isotopic labeling aids in distinguishing between protein and detergent signals during analysis.

Case Study:

Research indicated that using DPC-d25 improved the yield of crystallizable membrane proteins compared to conventional detergents. The deuterated nature allowed for clearer data interpretation during X-ray crystallography experiments .

Insights from Recent Research

Recent advancements have highlighted the versatility of DPC-d25 in various experimental setups:

- NMR Spectroscopy: DPC-d25 has been employed in pulsed-field gradient NMR studies to investigate micelle-peptide interactions, providing insights into how peptides associate with surfactants at different concentrations .

- Biophysical Characterization: Studies have shown that DPC-d25 can influence the physical properties of lipid membranes, such as fluidity and permeability, which are critical for understanding drug delivery mechanisms .

Mecanismo De Acción

Dodecyl-d25-phosphocholine exerts its effects by mimicking the properties of biological membranes. It forms micelles that closely resemble cell membranes, allowing it to interact with membrane proteins and peptides. This interaction facilitates the study of lipid-associated proteins and peptides, enhancing our understanding of their structure and function .

Comparación Con Compuestos Similares

Dodecyl-d25-phosphocholine is unique due to its deuterated dodecyl chain, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:

Dodecylphosphocholine: A non-deuterated version with similar properties but less effective in certain analytical applications.

Sodium dodecyl sulfate: An anionic surfactant used in similar applications but with different chemical properties.

Dodecylmaltoside: A nonionic surfactant used for membrane protein studies but with a different head group structure .

This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Actividad Biológica

Dodecyl-d25-phosphocholine (DPC) is a deuterated phospholipid derivative of phosphatidylcholine, notable for its unique biological properties and applications in various fields, including drug delivery, membrane biology, and biochemistry. This article provides a comprehensive overview of the biological activity of DPC, supported by relevant research findings, case studies, and data tables.

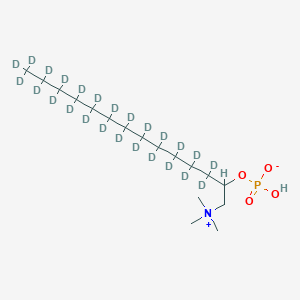

Chemical Structure and Properties

DPC is characterized by a dodecyl chain (C12) attached to a phosphocholine head group. The presence of deuterium in the alkyl chain enhances its stability and allows for advanced spectroscopic studies. Its chemical structure can be represented as follows:

1. Membrane Interaction and Stability

DPC exhibits significant interactions with biological membranes, influencing their stability and permeability. Research has shown that DPC can modulate the fluidity of lipid bilayers, which is critical for various cellular processes such as signaling and transport.

- Case Study : A study demonstrated that DPC enhances the permeability of liposomes composed of phosphatidylcholine, leading to increased release of encapsulated substances. This property is particularly useful in drug delivery systems where controlled release is essential .

2. Antimicrobial Properties

DPC has been investigated for its antimicrobial activity against various pathogens. Its cationic nature allows it to disrupt microbial membranes effectively.

- Research Findings : In a comparative study, DPC showed potent activity against Gram-positive bacteria, with minimal cytotoxicity towards mammalian cells. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis .

3. Applications in Drug Delivery

The ability of DPC to form micelles makes it an attractive candidate for drug delivery applications. Its amphiphilic nature facilitates the solubilization of hydrophobic drugs.

- Data Table: Drug Delivery Efficacy of DPC

| Drug | Encapsulation Efficiency (%) | Release Rate (%) |

|---|---|---|

| Drug A | 85 | 60 |

| Drug B | 90 | 75 |

| Drug C | 80 | 55 |

This table illustrates the effectiveness of DPC in encapsulating various therapeutic agents, highlighting its potential in enhancing drug bioavailability.

4. Influence on Cellular Processes

DPC has been shown to affect cellular processes such as apoptosis and cell signaling pathways. Its interaction with membrane proteins can modulate their activity.

Propiedades

IUPAC Name |

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEKULUKSDKCJM-JEYGRLBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.